Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate
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Overview
Description
Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, an isonicotinamide moiety, and a methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the isonicotinamide group and the methoxyethoxy substituent. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification processes. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance productivity and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-4-carboxylate
- Ethyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate
- Methyl 2-(2-(2-ethoxyethoxy)isonicotinamido)thiazole-5-carboxylate
Uniqueness
Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential bioactivity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-20-5-6-22-11-7-9(3-4-15-11)12(18)17-14-16-8-10(23-14)13(19)21-2/h3-4,7-8H,5-6H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWBBPZTSLEOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=NC=C(S2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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